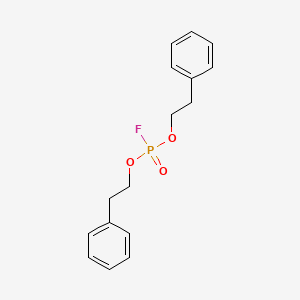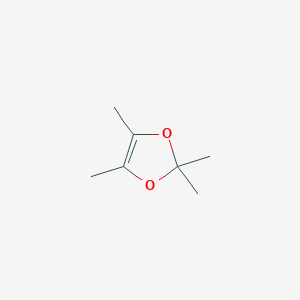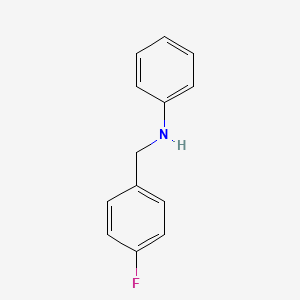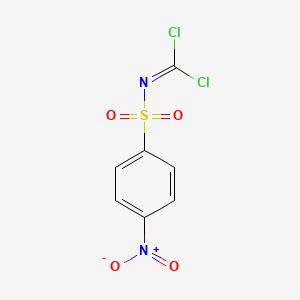
L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine is a synthetic pentapeptide composed of the amino acids L-tyrosine, glycine, glycine, 4-nitro-L-phenylalanine, and L-leucine. This compound is a derivative of enkephalins, which are endogenous opioid peptides with significant biological activity, particularly in pain modulation and analgesia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine involves the stepwise assembly of the peptide chain using standard peptide synthesis techniques. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin support. The amino acids are sequentially added to the growing peptide chain using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). Protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) are used to protect the amino groups during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The nitro group on the 4-nitro-L-phenylalanine can be reduced to an amino group.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: 4-amino-L-phenylalanine derivatives.
Substitution: Modified peptide chains with substituted side chains.
Aplicaciones Científicas De Investigación
L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in modulating biological processes, particularly in the nervous system.
Medicine: Explored for its potential analgesic properties and as a lead compound for developing new pain-relief medications.
Industry: Utilized in the development of peptide-based therapeutics and as a reference standard in analytical methods
Mecanismo De Acción
The mechanism of action of L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine involves its interaction with opioid receptors in the nervous system. It binds to these receptors, mimicking the action of endogenous enkephalins, leading to analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in pain modulation and relief .
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucine (Leu-enkephalin): A naturally occurring enkephalin with similar structure but without the nitro group.
L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionine (Met-enkephalin): Another enkephalin with methionine instead of leucine
Uniqueness
L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine is unique due to the presence of the 4-nitro group on the phenylalanine residue, which can alter its chemical reactivity and biological activity compared to other enkephalins. This modification can potentially enhance its analgesic properties or provide new avenues for therapeutic applications .
Propiedades
Número CAS |
83646-35-9 |
|---|---|
Fórmula molecular |
C28H36N6O9 |
Peso molecular |
600.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H36N6O9/c1-16(2)11-23(28(40)41)33-27(39)22(13-18-3-7-19(8-4-18)34(42)43)32-25(37)15-30-24(36)14-31-26(38)21(29)12-17-5-9-20(35)10-6-17/h3-10,16,21-23,35H,11-15,29H2,1-2H3,(H,30,36)(H,31,38)(H,32,37)(H,33,39)(H,40,41)/t21-,22-,23-/m0/s1 |
Clave InChI |
OSMNNOLWZDBJSM-VABKMULXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14414279.png)









